tert-butyl N-(1-acetylcyclopropyl)carbamate CAS 1159733-73-9 properties
tert-butyl N-(1-acetylcyclopropyl)carbamate CAS 1159733-73-9 properties
CAS: 1159733-73-9 Role: Advanced Pharmacophore & Peptidomimetic Scaffold
Executive Summary
tert-Butyl N-(1-acetylcyclopropyl)carbamate is a specialized gem-disubstituted cyclopropane building block used primarily in the synthesis of HCV NS3/4A protease inhibitors and rigidified peptidomimetics. Its value lies in the 1,1-disubstitution pattern , which introduces specific conformational constraints into peptide backbones, locking bioactive conformations (the "Thorpe-Ingold effect"). The acetyl group serves as a versatile linchpin, enabling divergent synthesis toward vinyl cyclopropanes (P1 moieties in HCV drugs) or heterocyclic linkers via Hantzsch condensation.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Note |
| IUPAC Name | tert-butyl N-(1-acetylcyclopropyl)carbamate | |
| CAS Number | 1159733-73-9 | |
| Molecular Formula | C₁₀H₁₇NO₃ | |
| Molecular Weight | 199.25 g/mol | |
| Physical State | White to off-white solid | Low-melting solid/waxy solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Insoluble in water |
| Predicted LogP | ~1.5 - 1.8 | Lipophilic, membrane permeable |
| Flash Point | >110 °C (Predicted) | |
| Storage | 2-8 °C, Inert atmosphere (Ar/N₂) | Hygroscopic; store desiccated |
Structural Characterization (Representative)[2][10]
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¹H NMR (400 MHz, CDCl₃): δ 5.10 (br s, 1H, NH), 2.18 (s, 3H, COCH₃), 1.55–1.48 (m, 2H, cyclopropyl), 1.45 (s, 9H, Boc), 1.20–1.15 (m, 2H, cyclopropyl).
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¹³C NMR (100 MHz, CDCl₃): δ 206.5 (C=O ketone), 155.8 (C=O carbamate), 80.1 (C-tBu), 41.5 (C-quat), 28.3 (Boc-Me), 27.5 (Acetyl-Me), 18.2 (CH₂ cyclopropyl).
Synthetic Architecture
The synthesis of CAS 1159733-73-9 is a precision operation. Direct addition of methyl nucleophiles to the carboxylic acid of 1-aminocyclopropane-1-carboxylic acid (ACCA) is prone to failure due to the acidic proton on the nitrogen and potential for over-addition (forming the tertiary alcohol).
The industry-standard protocol utilizes the Weinreb Amide intermediate to arrest the nucleophilic attack at the ketone stage.
Mechanistic Pathway[9][12][13]
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Activation: The carboxylic acid of Boc-ACCA is activated (e.g., with EDC/HOBt) to form an active ester.
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Amidation: N,O-Dimethylhydroxylamine displaces the active ester, forming the Weinreb amide. The methoxy and N-methyl groups form a stable 5-membered chelate with the metal of the incoming nucleophile.
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Nucleophilic Addition: Methyl magnesium bromide (MeMgBr) attacks the carbonyl. The tetrahedral intermediate is stabilized by the magnesium chelate, preventing the collapse of the carbonyl and subsequent second addition of Grignard.
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Hydrolysis: Acidic workup collapses the intermediate to release the desired methyl ketone.
Synthesis Workflow Diagram
Figure 1: Weinreb amide route preventing over-alkylation via stable magnesium chelation.
Experimental Protocols
Protocol A: Synthesis via Weinreb Amide (Recommended)
Objective: Preparation of tert-butyl N-(1-acetylcyclopropyl)carbamate from Boc-1-aminocyclopropane-1-carboxylic acid.
Reagents:
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Boc-1-aminocyclopropane-1-carboxylic acid (1.0 eq)
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N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
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EDC·HCl (1.2 eq), HOBt (1.2 eq)
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N-Methylmorpholine (NMM) or DIPEA (3.0 eq)
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Methylmagnesium bromide (3.0 M in ether, 3.0 eq)
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Solvents: Anhydrous DCM, Anhydrous THF.
Step-by-Step Methodology:
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Weinreb Amide Formation:
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Dissolve Boc-ACCA (10 mmol) in anhydrous DCM (50 mL) under N₂. Cool to 0 °C.
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Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir for 15 min.
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Add N,O-dimethylhydroxylamine HCl (12 mmol) followed by dropwise addition of NMM (30 mmol).
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Warm to RT and stir for 12 h.
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Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄, concentrate. Purify by flash chromatography (Hex/EtOAc) to yield the Weinreb amide.
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Grignard Addition:
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Dissolve the Weinreb amide (8 mmol) in anhydrous THF (40 mL). Cool to -78 °C (Critical for selectivity).
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Add MeMgBr (24 mmol) dropwise over 20 min. Maintain temp < -70 °C.
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Allow mixture to warm to 0 °C over 2 hours.
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Quench: Carefully add 1M HCl (cold) to quench. Extract with EtOAc (3x).[1]
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Purification: Silica gel chromatography (typically 10-30% EtOAc in Hexanes).[1]
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Critical Process Parameters (CPPs):
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Temperature: Grignard addition must start at -78 °C to minimize side reactions with the carbamate (Boc) group.
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Stoichiometry: Excess Grignard (3.0 eq) is required because the carbamate proton is acidic and will consume 1 equivalent of the reagent.
Applications & Divergent Synthesis
This compound is a "linchpin" intermediate. The acetyl group allows for two major divergent pathways essential in drug discovery.
Pathway 1: Vinyl Cyclopropane (HCV Inhibitors)
The reduction of the ketone followed by elimination yields the vinyl cyclopropane moiety, a P1 anchor in protease inhibitors like Danoprevir .
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Reaction: Reduction (NaBH₄)
Alcohol Mesylation (MsCl) Elimination (DBU). -
Alternative: Wittig olefination (Ph₃P=CH₂).
Pathway 2: Hantzsch Thiazole Synthesis
Reaction with thioureas or thioamides generates thiazole-linked peptidomimetics, increasing rigidity and metabolic stability.
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Reaction: Bromination (Br₂/HBr)
-Bromoketone Condensation with Thioamide.
Divergent Application Diagram
Figure 2: Divergent utility in antiviral and peptidomimetic synthesis.
References
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Preparation of Cyclopropyl Ketones via Weinreb Amides
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Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
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Synthesis of HCV Protease Inhibitors (Cyclopropane P1)
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Rosenquist, Å., et al. "Discovery of a Potent Hepatitis C Virus NS3 Protease Inhibitor." Journal of Medicinal Chemistry, 2014 , 57(5), 1673–1693. Link
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Hantzsch Thiazole Synthesis in Peptides
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Wipf, P.; Miller, C. P. "A new synthesis of highly functionalized oxazoles and thiazoles." Tetrahedron Letters, 1992 , 33(42), 6267-6270. Link
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Boc-Protection and Orthogonality
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Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009 , 109(6), 2455–2504. Link
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